molecular formula C8H14ClF2N B2929988 {7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride CAS No. 2228326-01-8

{7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride

Cat. No.: B2929988
CAS No.: 2228326-01-8
M. Wt: 197.65
InChI Key: WWNJTIQWUOKULM-UHFFFAOYSA-N
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Description

{7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride (CAS: 2228326-01-8) is a bicyclic amine hydrochloride derivative with a unique fused-ring structure. Its molecular formula is C₈H₁₄ClF₂N, and it has a molecular weight of 197.65 g/mol . The compound features a bicyclo[4.1.0]heptane core with two fluorine atoms at the 7-position and a methanamine group at the 3-position, which is protonated as a hydrochloride salt.

Properties

IUPAC Name

(7,7-difluoro-3-bicyclo[4.1.0]heptanyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N.ClH/c9-8(10)6-2-1-5(4-11)3-7(6)8;/h5-7H,1-4,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNJTIQWUOKULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(F)F)CC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction. This can be achieved using a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced through a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the free amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Derivatives with different functional groups replacing the amine.

Scientific Research Applications

Chemistry

In chemistry, {7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for understanding its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The bicyclic structure may also contribute to its stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues: Key Differences and Properties

The following table summarizes critical parameters of {7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride and its structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Applications
This compound 2228326-01-8 C₈H₁₄ClF₂N 197.65 Bicyclo[4.1.0]heptane core, 7,7-difluoro substitution, methanamine group Pharmaceutical intermediate (e.g., CNS agents)
8,8-Difluorobicyclo[5.1.0]octan-4-amine hydrochloride EN300-6504633 C₈H₁₃ClF₂N 197.66 Larger bicyclo[5.1.0]octane system, 8,8-difluoro substitution Likely used in agrochemicals due to increased lipophilicity
{bicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride 1909319-12-5 C₈H₁₄ClN 159.66 No fluorine substituents; same bicyclic core Simpler analog for structure-activity relationship (SAR) studies
rac-[(1R,6R)-7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride 1969288-02-5 C₇H₁₂ClF₂NO 199.63 Oxygen atom in the bicyclic ring (2-oxabicyclo) Potential use in prodrugs due to oxygen's hydrogen-bonding capability
2-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)ethan-1-amine N/A C₉H₁₅F₂N 177.22 Ethylamine side chain instead of methanamine Intermediate for dyes or fluorinated polymers
[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride 1783418-59-6 C₅H₉ClF₃N 175.58 Cyclopropane ring with trifluoromethyl group High reactivity in cross-coupling reactions for organofluorine chemistry

Pharmacological and Industrial Relevance

  • Fluorine Substitution: The 7,7-difluoro configuration in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs, making it preferable in drug development .
  • Bicyclic vs. Monocyclic Systems: Bicyclo[4.1.0]heptane derivatives exhibit greater rigidity than monocyclic amines (e.g., cyclopropane derivatives), improving target binding specificity in enzyme inhibition .
  • Applications :
    • Target Compound : Used in preclinical studies for neurodegenerative diseases .
    • 8,8-Difluorobicyclo[5.1.0]octane Analog : Explored in pesticide formulations due to its extended hydrophobic surface .
    • 2-Oxabicyclo Derivative : Investigated for solubility-enhanced prodrugs .

Biological Activity

{7,7-Difluorobicyclo[4.1.0]heptan-3-yl}methanamine hydrochloride is a compound of interest in medicinal chemistry due to its unique bicyclic structure and the presence of fluorine atoms, which can enhance biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H10ClF2N
  • Molecular Weight : 181.61 g/mol
  • CAS Number : 1393559-66-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and pain pathways.

Target Interactions

  • Monoamine Transporters : The compound has been shown to interact with serotonin and norepinephrine transporters, potentially influencing mood and anxiety disorders.
  • Voltage-Gated Sodium Channels : It may act as an inhibitor of specific sodium channels, which are crucial in the propagation of nerve impulses and pain signaling pathways.

Biological Activity Data

Study ReferenceBiological ActivityKey Findings
Serotonin Reuptake InhibitionDemonstrated significant inhibition of serotonin uptake in vitro, indicating potential antidepressant effects.
Analgesic PropertiesIn animal models, the compound exhibited dose-dependent analgesic effects comparable to established pain relievers.
Neuroprotective EffectsShowed protective effects against neuronal damage in models of oxidative stress, suggesting potential for neurodegenerative disease treatment.

Case Study 1: Antidepressant-like Effects

In a controlled study involving rodents, this compound was administered to assess its impact on behavior in the forced swim test (FST). Results indicated a significant reduction in immobility time compared to control groups, suggesting antidepressant-like activity.

Case Study 2: Pain Management

A clinical trial evaluated the efficacy of this compound as an analgesic in patients with chronic pain conditions. Participants reported a marked reduction in pain scores after treatment with the compound over a six-week period, supporting its potential use in pain management therapies.

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